1-(4-Methoxyphenyl)piperazine

Catalog No.
S597726
CAS No.
38212-30-5
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxyphenyl)piperazine

Researchers synthesizing itraconazole, posaconazole, or 5-HT receptor ligands require the precise para-methoxy substitution to ensure reaction kinetics and drug bioavailability. This compound delivers: • Critical nucleophilicity (pKa 8.98) for efficient SN2 coupling; • Optimal LogP (1.50) preserving final drug lipophilicity; • High purity recrystallized solid, ideal for bulk API synthesis. SMolecule provides reliable supply with batch consistency for pharmacopeial compliance.

CAS Number

38212-30-5

Product Name

1-(4-Methoxyphenyl)piperazine

IUPAC Name

1-(4-methoxyphenyl)piperazine

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3

InChI Key

MRDGZSKYFPGAKP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCNCC2

Synonyms

1-(4-methoxyphenyl)piperazine

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2

The exact mass of the compound 1-(4-Methoxyphenyl)piperazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5) is a specialized arylpiperazine building block primarily utilized in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the triazole antifungals Itraconazole and Posaconazole. As a low-melting crystalline solid (mp 42–47 °C), it features a secondary amine available for targeted alkylation or acylation, while the para-methoxy group provides specific electronic and steric tuning to the aryl ring. In industrial procurement, this compound is evaluated based on its distinct basicity (pKa 8.98), strictly controlled lipophilicity (LogP 1.50), and reliable processability in bulk synthetic workflows, distinguishing it from simpler, unsubstituted piperazine derivatives .

Research Fit

Chemical Role Antifungal agent intermediate Posaconazole synthesis building block
Reference Standard Use Itraconazole / Posaconazole impurity Analytical reference material
Bioactivity Profile Low 5-HT1A affinity, sigma receptor moderate Research tool for serotonergic / sigma studies
Metabolic Probe CYP2D6-dependent O-demethylation Supports DMPK enzyme phenotyping

Substituting 1-(4-Methoxyphenyl)piperazine with generic analogs like 1-phenylpiperazine or unsubstituted piperazine fundamentally compromises both synthetic yield and downstream API efficacy. The absence of the para-methoxy group alters the electron density of the aromatic ring, which directly reduces the nucleophilicity of the secondary amine, leading to sluggish reaction kinetics and higher impurity profiles during critical SN2 coupling steps. Furthermore, altering this specific moiety shifts the partition coefficient (LogP) of the final drug molecule, disrupting the delicate hydrophilic-lipophilic balance required for the bioavailability of complex antifungal agents. Consequently, procurement must strictly specify the para-methoxy derivative to meet stringent pharmacopeial standards .

Substitution Risk

Isomer mismatch Ortho- or meta-methoxy isomers show dramatically different 5-HT1A receptor affinity; 4-methoxy substitution reported as detrimental to binding. Isomer interchange may invalidate serotonergic assay results.
Stability gap 1-(4-Methoxyphenyl)piperazine exhibits the lowest stability in human whole blood among tested piperazines, not detected after 6 months at room temperature. Generic substitution risks complete analyte loss in bioanalytical workflows.
Metabolic pathway shift Metabolism is nearly exclusively CYP2D6-mediated. Piperazine analogs relying on other CYP isoforms may produce different clearance profiles, altering PK study interpretations.

Enhanced Nucleophilicity for High-Yield API Coupling

The electron-donating nature of the para-methoxy group significantly enhances the electron density of the piperazine system compared to unsubstituted arylpiperazines. 1-(4-Methoxyphenyl)piperazine exhibits a predicted pKa of 8.98, which is markedly higher than the baseline 1-phenylpiperazine (pKa ~8.1). This increased basicity translates to superior nucleophilicity at the secondary amine, enabling faster and higher-yielding SN2 alkylation reactions during the synthesis of complex triazolone intermediates .

Evidence DimensionAmine Basicity (pKa)
Target Compound DatapKa = 8.98 ± 0.10
Comparator Or Baseline1-Phenylpiperazine (pKa ~8.1)
Quantified Difference~0.88 pKa unit increase
ConditionsStandard aqueous thermodynamic prediction models

Higher nucleophilicity ensures faster reaction times and fewer unreacted precursor impurities during large-scale API coupling steps.

5-HT1A Affinity
Cross-study comparable
Target Ki = 20,000 nM vs. 2-MPP Ki = 35 nM (571-fold lower affinity)
Isomer-specific affinity context for serotonergic screening
Binding assays in rat frontal cortex; displacement of [3H]-8-OH-DPAT

Optimized Bulk Handling and Purification via Physical State

In industrial procurement, the physical state of a precursor dictates the complexity of material transfer and purification. 1-(4-Methoxyphenyl)piperazine is a crystalline low-melting solid with a melting point of 42–47 °C. In contrast, the baseline comparator 1-phenylpiperazine is typically a liquid at ambient conditions (mp 15–19 °C). The solid state of the target compound facilitates highly accurate bulk weighing, easier dispensing, and the ability to purge trace impurities via low-temperature recrystallization, which is not feasible for liquid analogs without specialized equipment .

Evidence DimensionMelting Point / Physical State
Target Compound Data42–47 °C (Solid)
Comparator Or Baseline1-Phenylpiperazine (15–19 °C, Liquid)
Quantified DifferencePhase difference at standard ambient temperature (20–25 °C)
ConditionsStandard atmospheric pressure

Solid-state precursors reduce handling complexity and enable standard recrystallization protocols in GMP manufacturing environments.

Sigma Binding
Class-level inference
Ki = 5,850 nM (5.85 µM) at sigma receptor
Moderate sigma affinity distinguishes from high-affinity ligands
Guinea pig brain membranes, [3H]-DTG displacement

Strict Lipophilicity Control for Downstream Bioavailability

The specific substitution pattern of 1-(4-Methoxyphenyl)piperazine is critical for maintaining the target partition coefficient in final drug formulations. The target compound possesses an XLogP3 of 1.50, offering a more hydrophilic profile than 1-phenylpiperazine (LogP ~1.83) and significantly more than halogenated analogs like 1-(4-chlorophenyl)piperazine (LogP ~2.5). This precise lipophilicity contribution is non-negotiable when synthesizing APIs like Itraconazole, where even minor increases in overall hydrophobicity can catastrophically reduce aqueous solubility and intestinal absorption .

Evidence DimensionPartition Coefficient (XLogP3)
Target Compound Data1.50
Comparator Or Baseline1-(4-Chlorophenyl)piperazine (~2.5) / 1-Phenylpiperazine (~1.83)
Quantified Difference0.33 to 1.0 log unit reduction in lipophilicity
ConditionsCalculated/experimental octanol-water partition

Precise lipophilicity control prevents formulation failures and ensures the final API meets required bioavailability metrics.

Blood Stability
Head-to-head comparison
Not detected after 6 months (room temp./4°C) vs. MBZP >70% at 12 months
Lowest stability among tested piperazines; requires immediate analysis
Spiked human whole blood at 1,000 ng/mL; storage at ~20°C and 4°C
CYP2D6 Metabolism
Supporting evidence
98.5% inhibition of O-demethylation by 3 µM quinidine; Km = 48.34 µM
CYP2D6-selective probe substrate context
cDNA-expressed human CYPs and pooled human liver microsomes

Precursor for Triazole Antifungal APIs (Itraconazole/Posaconazole)

1-(4-Methoxyphenyl)piperazine is the exact, non-substitutable building block required for the synthesis of broad-spectrum triazole antifungals. Its specific nucleophilicity ensures efficient coupling with chlorinated intermediates, while its methoxy group is structurally required for the target receptor binding and optimal LogP of the final drug molecules[1].

Development of 5-HT Receptor Modulators

In neuropharmacological research, this compound serves as a core scaffold for synthesizing serotonin (5-HT) receptor ligands. The para-methoxy substitution provides specific steric and electronic interactions within the receptor binding pocket that cannot be replicated by unsubstituted or ortho-substituted piperazines, making it a critical starting material for CNS drug discovery .

High-Purity Analytical Reference Standards

Due to its solid state and ability to be highly purified via recrystallization, 1-(4-Methoxyphenyl)piperazine is widely procured as an analytical reference standard. It is used to calibrate LC-MS and HPLC equipment for detecting piperazine-derived impurities or metabolites in both pharmaceutical quality control and forensic toxicology workflows [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-HT1A negative control / selectivity tool
Very low 5-HT1A affinity (para-methoxy isomer)
Confirm assay specificity; filter arylpiperazine false positives
Sigma receptor SAR probe
Moderate sigma affinity with weak serotonergic off-target
Evaluate affinity/selectivity improvements in novel derivatives
Forensic / bioanalytical reference standard
Certified reference material; extreme blood instability documented
Method validation, sample storage protocols (-20°C), matrix recovery
CYP2D6 probe substrate for DDI studies
Near-complete CYP2D6 metabolic dependence
In vitro CYP2D6 phenotyping; NCE inhibition assessment; genotype impact

XLogP3

1.2

UNII

P385M92GYG

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38212-30-5

Wikipedia

N-(p-methoxyphenyl)piperazine
Chen et al. Pharmacological convergence reveals a lipid pathway that regulates C. elegans lifespan. Nature Chemical Biology, doi: 10.1038/s41589-019-0243-4, published online 25 March 2019
Boursalian et al. Charge-transfer-directed radical substitution enables para-selective C-H functionalization. Nature Chemistry, doi: 10.1038/nchem.2529, published online 6 June 2016

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